1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one
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Overview
Description
1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one is a complex organic compound that features a quinazoline core, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiolation reactions.
Methoxyphenyl Group Addition: The methoxyphenyl group is added through electrophilic aromatic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the target molecule under controlled conditions, such as specific temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its quinazoline core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, which can lead to various biological effects. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the methoxyphenyl group contributes to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)amino]quinazoline derivatives: These compounds share the quinazoline core and fluorophenyl group but differ in other substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different cores.
Uniqueness
1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S/c1-15(29)16-7-12-22(30-2)17(13-16)14-31-24-27-21-6-4-3-5-20(21)23(28-24)26-19-10-8-18(25)9-11-19/h3-13H,14H2,1-2H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDAVXKANIJHDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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